REACTION_CXSMILES
|
C[N:2](C)C=O.FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.[CH3:27][C:28]([O:31][C:32]([NH:34][C@@H:35]([C:40]([OH:42])=[O:41])[CH2:36]C(N)=O)=[O:33])([CH3:30])[CH3:29].N1C=CC=CC=1>O>[CH3:30][C:28]([O:31][C:32]([NH:34][CH:35]([C:40]([OH:42])=[O:41])[CH2:36][NH2:2])=[O:33])([CH3:27])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12.89 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
After 18 h the reaction was concentrated in vacuo
|
Duration
|
18 h
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in water
|
Type
|
WASH
|
Details
|
before being washed with diethyl ether (2×, 50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was recrystallized from hot acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give E7-1 (1.10 g, 25% yield)
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)OC(=O)NC(CN)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |